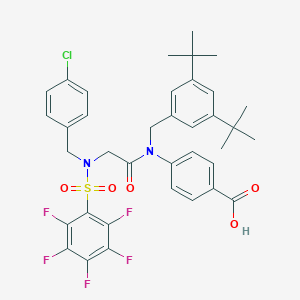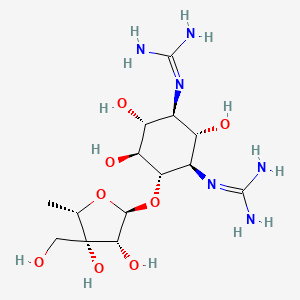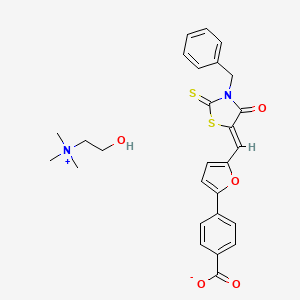
2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate
Overview
Description
This compound is known for its ability to mitigate myeloid cell immunosuppression and enhance dendritic cell responses . It is an orally active and allosteric CD11b agonist, which has shown promise in reprogramming tumor-associated macrophages and reducing the number of tumor-infiltrating immunosuppressive myeloid cells .
Mechanism of Action
Target of action
The primary target of ADH-503 is CD11b, a protein that plays a crucial role in the immune response by regulating leukocyte adhesion and migration .
Mode of action
ADH-503 acts as an allosteric agonist of CD11b. It enhances the adhesion of myeloid cells to ICAM-1, a molecule expressed on the endothelium, thereby suppressing the infiltration of these cells into inflamed or infected sites .
Result of action
The action of ADH-503 results in increased cell adhesion, which prevents myeloid cells from infiltrating inflamed or infected sites . This can help to modulate the immune response and potentially reduce inflammation and tissue damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
ADH-503 is synthesized through a series of chemical reactions involving the formation of a choline salt of (Z)-Leukadherin-1. The synthetic route typically involves the reaction of (Z)-Leukadherin-1 with choline chloride under controlled conditions to form the desired compound . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the choline salt.
Industrial Production Methods
The industrial production of ADH-503 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ADH-503 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ADH-503 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of ADH-503, which can be used for further research and development .
Scientific Research Applications
ADH-503 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to understand its effects on cellular processes and immune responses.
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties.
Comparison with Similar Compounds
Similar Compounds
Leukadherin-1: An allosteric activator of CD11b/CD18, similar to ADH-503, but with different pharmacokinetic properties.
Zilucoplan: A potent inhibitor of complement component 5 (C5), used in the study of immune-mediated diseases.
BCX 1470 hydrochloride: A serine protease inhibitor with anti-inflammatory activity.
Uniqueness
ADH-503 is unique due to its ability to specifically target and modulate the activity of CD11b, leading to significant improvements in immune responses and potential therapeutic applications in cancer treatment . Its oral activity and allosteric mechanism of action further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDQYRMBCOOJR-JHMJKTBASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-74-6 | |
| Record name | ADH-503 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADH-503 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADH-503 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?
A1: ADH-503 acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, ADH-503 modulates the function of these cells within the tumor microenvironment (TME). Specifically, ADH-503 has been shown to:
- Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with ADH-503 adopt a phenotype that supports anti-tumor immunity. []
- Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []
- Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and ADH-503 treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []
Q2: What are the preclinical findings regarding the combination of ADH-503 with other cancer therapies?
A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:
- Synergy with chemotherapy and radiotherapy: ADH-503 treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []
- Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining ADH-503 with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]
- Improved anti-tumor T cell responses: Treatment with ADH-503 in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []
Q3: What is the significance of developing a 3D tumor microenvironment model for studying ADH-503?
A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


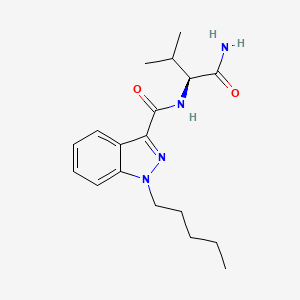
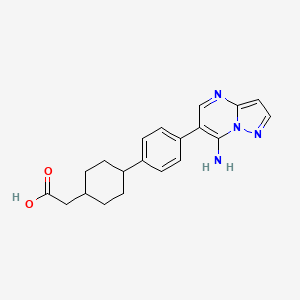
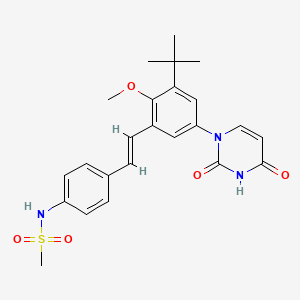
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

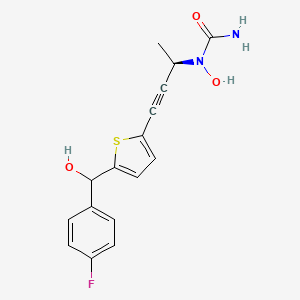
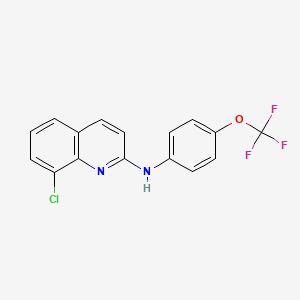
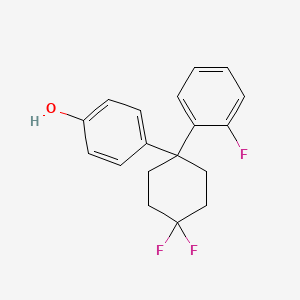

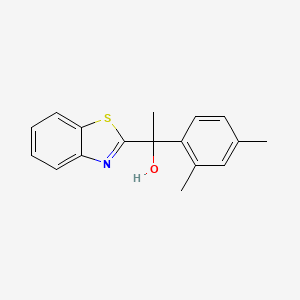
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
